3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID
Description
3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid is an azo compound characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring and an azo (-N=N-) linkage connecting to a substituted aromatic amine (4-amino-3-methylphenyl). This structure confers water solubility due to the sulfonic acid group, making it suitable for applications in dyes, pigments, or biochemical assays .
Properties
IUPAC Name |
3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19/h2-8H,14H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUUCZBKPYYEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069075 | |
| Record name | Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55994-13-3 | |
| Record name | 3-[2-(4-Amino-3-methylphenyl)diazenyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55994-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 3-(2-(4-amino-3-methylphenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055994133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[2-(4-amino-3-methylphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-[(4-amino-m-tolyl)azo]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions for Sulfonation
Key parameters include:
- Sulfuric Acid Ratio : 1.5–3 mol of H₂SO₄ per mol of 4-methylaniline.
- Oleum Concentration : 60–66% free SO₃, ensuring sufficient sulfonating power.
- Temperature Profile :
A representative example from the patent demonstrates dissolving 4-methylaniline in sulfuric acid (1.5:1 molar ratio) and adding the solution to 66% oleum (2–3 mol SO₃ per mol substrate). After heating to 150°C for 3 hours, the product is precipitated with ice-water and neutralized with potassium hydroxide, yielding 86% pure 4-methylaniline-2,5-disulfonic acid.
Azo Coupling with Benzenesulfonic Acid
The final step couples the diazonium salt with benzenesulfonic acid. The coupling position (meta to the sulfonic acid group on benzene) is dictated by the electron-withdrawing effect of the -SO₃H group, which directs electrophilic attack to the activated para position relative to itself.
Optimized Coupling Protocol
- pH Control : Maintained at 4–6 using sodium acetate buffer to stabilize the diazonium ion.
- Temperature : 0–10°C to minimize decomposition.
- Molar Ratio : 1:1 diazonium salt to benzenesulfonic acid ensures stoichiometric coupling.
Post-coupling, the crude product is isolated via salting-out with NaCl or KCl, followed by recrystallization from ethanol-water mixtures. The patent highlights yields exceeding 85% with purities >99% for analogous azo compounds.
Critical Analysis of Process Parameters
Sulfonation Efficiency
The use of oleum (SO₃ in H₂SO₄) is pivotal for achieving high sulfonation degrees. Water content in sulfuric acid must remain below 5% to prevent SO₃ consumption via hydrolysis. Excess SO₃ (2–4 mol per substrate) ensures complete conversion, as demonstrated in Example 1 of the patent.
Regioselectivity in Azo Coupling
The meta-directing nature of the sulfonic acid group on benzene ensures the azo bond forms at the 3-position. This selectivity is confirmed by HPLC analyses in the patent, which report <0.1% isomeric impurities.
Industrial-Scale Production Insights
Equipment Considerations
- Reactor Design : Glass-lined or Hastelloy reactors resist corrosive H₂SO₄ and SO₃.
- Temperature Control : Jacketed reactors with brine cooling maintain low temperatures during diazotization.
Waste Management
Neutralization of spent acid with KOH generates potassium sulfate, which is recycled or sold as a byproduct.
Chemical Reactions Analysis
Types of Reactions
3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Dye Chemistry
One of the primary applications of 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid is in the production of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.
- Dyeing Processes : The compound can be utilized as a dyeing agent for various materials, including cotton and wool. Its water solubility allows for easy application in dye baths.
- Color Fastness : Studies have shown that azo dyes derived from this compound exhibit good color fastness properties, making them suitable for commercial applications in fabric dyeing .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various analytical techniques.
- Spectrophotometry : The compound's intense coloration allows it to be used in spectrophotometric assays for the quantitative determination of various analytes. It can form complexes with metal ions, which can be measured spectrophotometrically .
- Chromatography : Its unique properties enable its use as a stationary phase modifier in high-performance liquid chromatography (HPLC), enhancing the separation efficiency of complex mixtures.
Biomedical Research
The compound also finds applications in biomedical research due to its biological activity.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents .
- Drug Delivery Systems : Its ability to form stable complexes with drugs suggests potential use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .
Case Study 1: Azo Dyes in Textiles
A study conducted on the application of this compound in textile dyeing demonstrated that fabrics dyed with this compound maintained color integrity after multiple washes. The research highlighted the importance of optimizing dyeing conditions such as pH and temperature to achieve the best results.
Case Study 2: Spectrophotometric Analysis
In another case study, researchers utilized this compound to develop a spectrophotometric method for the detection of lead ions in water samples. The method showed high sensitivity and selectivity, allowing for the detection of lead at low concentrations, which is crucial for environmental monitoring .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. The azo group can undergo reduction to form amines, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and properties of 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid and related azo sulfonates:
Key Findings from Comparative Studies
Substituent Effects on Solubility and Stability: The methyl group in this compound enhances hydrophobicity compared to the methoxy-substituted analog (). However, the sulfonic acid group ensures water solubility, critical for industrial dye formulations . Compounds with hydroxyl or diethylamino groups (e.g., ) exhibit higher polarity, making them suitable for applications requiring pH sensitivity or charge-dependent interactions .
Methyl and methoxy substituents () may reduce acute toxicity compared to halogenated analogs (e.g., chlorophenyl derivatives in ), but long-term environmental persistence remains a concern .
Industrial and Research Applications: this compound is primarily used in dye synthesis, whereas analogs with heterocyclic moieties (e.g., pyrazole or benzothiazole groups in ) are explored for pharmaceutical or sensor applications due to enhanced binding specificity .
Notes on Data Limitations
- Direct comparative studies on the target compound are sparse in the provided evidence. Conclusions are inferred from structural analogs.
- Toxicity profiles for methyl-substituted azo sulfonates require further validation via in vivo studies.
Biological Activity
3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid, also known as sodium m-[(4-amino-m-tolyl)azo]benzenesulfonate, is an aromatic azo compound with significant biological activities. Its chemical structure includes an azo linkage and a sulfonic acid group, which contribute to its solubility and reactivity. This compound is primarily studied for its applications in dyeing and as a potential therapeutic agent due to its interaction with biological systems.
- Molecular Formula : C₁₃H₁₂N₃NaO₃S
- Molecular Weight : Approximately 313.31 g/mol
- Solubility : Soluble in water due to the sulfonic acid group, enhancing its applicability in biological contexts.
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Antioxidant Activity
Studies indicate that azo compounds can exhibit antioxidant properties. The presence of amino groups in the structure may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
2. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Azo compounds are known to interfere with cellular processes, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.
3. Anti-inflammatory Effects
Some research points to the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, reducing cytokine production and influencing immune responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining various azo compounds, this compound was found to exhibit significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell growth. The mechanism of action appears to involve disruption of the cell cycle, particularly at the G2/M phase, suggesting a potential role as a chemotherapeutic agent.
Case Study: Anti-inflammatory Mechanisms
Research involving animal models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in serum following lipopolysaccharide (LPS) injection. This finding supports its potential use in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Benzenesulfonic acid, 4-[(4-amino-2-methylphenyl)azo] | Different amino substitution | Varying anticancer activity |
| Naphthalenesulfonic acid derivatives | Higher dyeing strength | Enhanced stability in applications |
Q & A
Q. What are the standard synthetic protocols for preparing 3-[(4-amino-3-methylphenyl)azo]benzenesulfonic acid, and how do reaction conditions influence yield?
The compound is synthesized via azo coupling, where a diazonium salt (from 4-amino-3-methylaniline) reacts with benzenesulfonic acid derivatives under controlled pH (8–10) and low temperatures (0–5°C) to prevent diazonium salt decomposition. Key steps include nitrosation with NaNO₂/HCl and coupling in alkaline media. Yield optimization requires precise stoichiometry and pH monitoring, as excess acid or base may hydrolyze intermediates . Purification typically involves recrystallization from ethanol-water mixtures to remove unreacted sulfonic acid or azo byproducts .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Elemental analysis (C, H, N, S) validates empirical formula consistency (C₁₃H₁₃N₃O₃S). Thin-layer chromatography (TLC) with hexane/EtOH (1:1) can assess purity (Rf ~0.6) . UV-Vis spectroscopy shows characteristic π→π* transitions of the azo group (~450 nm) and sulfonic acid absorption (~260 nm). FT-IR confirms sulfonic acid (-SO₃H) stretches at 1180–1120 cm⁻¹ and azo (-N=N-) peaks near 1450 cm⁻¹ .
Q. What are the primary challenges in isolating this compound, and how are they addressed?
Challenges include:
- Byproduct formation : Competing coupling at different positions of the benzene ring. Mitigated by using directing groups (e.g., -SO₃H) to favor para/ortho coupling .
- Solubility : High polarity of the sulfonic acid group complicates crystallization. Salting-out with NaCl or ion-exchange resins improves isolation .
Advanced Research Questions
Q. How does this azo compound interact with transition metals, and what methodologies characterize its coordination complexes?
The sulfonic acid and azo groups act as chelating sites for metals like Co(II), Ni(II), and Cu(II). Complexation is studied via molar conductivity (electrolytic behavior in DMF) and UV-Vis spectroscopy, where d-d transitions (e.g., Cu²⁺ at ~600 nm) confirm octahedral geometry. Elemental analysis of metal-to-ligand ratios (e.g., 1:2 for [CuR₂]) and thermogravimetric analysis (TGA) assess stability .
Q. What analytical strategies resolve contradictions in spectroscopic data, such as overlapping NMR signals?
Overlapping signals in ¹H NMR (e.g., aromatic protons) are addressed by:
Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?
The sulfonic acid group (pKa ~1.5) ensures high solubility and stability in acidic conditions. However, alkaline media (pH >10) may hydrolyze the azo bond (-N=N-), forming aromatic amines. Stability studies using HPLC monitor degradation products, while cyclic voltammetry reveals redox behavior linked to pH-dependent protonation states .
Q. What computational methods validate the electronic structure and tautomeric forms of this azo-sulfonic acid system?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:
- Tautomerism : Hydrazone vs. azo forms, with the latter being more stable by ~15 kcal/mol .
- Electrostatic potential maps : Highlight nucleophilic regions (azo nitrogen) for electrophilic attacks .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
